molecular formula C7H7NO3 B587631 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) CAS No. 151742-23-3

4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)

Cat. No. B587631
M. Wt: 153.137
InChI Key: DZLAUEAWPWLFTK-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound . It is commonly found in many commercially available drugs . The isoxazole ring is part of some pharmaceutical drugs, including the COX-2 inhibitor valdecoxib (Bextra) and the muscle relaxant cyclobenzaprine (Flexeril).


Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For example, α,β-acetylenic oximes can be converted to substituted isoxazoles under the catalysis of AuCl3 . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .

Future Directions

In the field of drug discovery, it is always imperative to develop new synthetic strategies for isoxazoles due to their enormous significance . This includes the development of eco-friendly synthetic strategies and alternate metal-free synthetic routes .

properties

IUPAC Name

3,8,9-trioxa-4-azatricyclo[5.2.2.02,6]undeca-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-2-6-7-4(3-8-9-7)5(1)10-11-6/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLAUEAWPWLFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C1OO2)CNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721698
Record name 2,3,5,6-Tetrahydro-4,7-epidioxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)

CAS RN

151742-23-3
Record name 2,3,5,6-Tetrahydro-4,7-epidioxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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